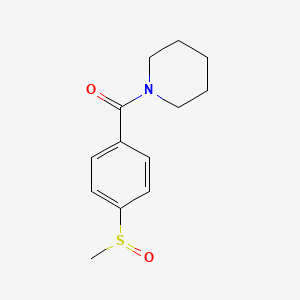
Cyclopentyl-(4-phenylpiperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopentyl-(4-phenylpiperidin-1-yl)methanone, also known as CPP, is a synthetic compound that belongs to the class of piperidine derivatives. CPP has gained attention in the scientific community due to its potential application in various fields of research.
作用机制
The exact mechanism of action of Cyclopentyl-(4-phenylpiperidin-1-yl)methanone is not fully understood. However, it is believed to act as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a crucial role in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptor, this compound may modulate the release of neurotransmitters such as glutamate and dopamine, which are involved in pain perception, mood regulation, and addiction.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models of neuropathic pain. This compound has also been shown to decrease the expression of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in animal models of inflammation. In addition, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons.
实验室实验的优点和局限性
Cyclopentyl-(4-phenylpiperidin-1-yl)methanone has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity level. This compound is also stable and can be stored for long periods without degradation. However, this compound has some limitations for use in lab experiments. It is not water-soluble, which limits its use in aqueous solutions. In addition, this compound has a low bioavailability, which may limit its effectiveness in vivo.
未来方向
There are several future directions for the research on Cyclopentyl-(4-phenylpiperidin-1-yl)methanone. One potential application is in the treatment of chronic pain. This compound has been shown to be effective in animal models of neuropathic pain, and further studies are needed to determine its potential as a pain medication in humans. Another potential application is in the treatment of drug addiction and withdrawal symptoms. This compound has been shown to reduce drug-seeking behavior in animal models of addiction, and further studies are needed to determine its potential as a treatment for addiction in humans. Finally, this compound may have potential as a neuroprotective agent. Its ability to increase BDNF levels suggests that it may have a protective effect on neurons, and further studies are needed to explore this potential application.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained attention in the scientific community due to its potential application in various fields of research. It has been shown to exhibit analgesic, anti-inflammatory, and antidepressant properties, and may have potential as a treatment for chronic pain, drug addiction, and neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of this compound and to explore its potential applications.
合成方法
Cyclopentyl-(4-phenylpiperidin-1-yl)methanone can be synthesized using a multi-step process that involves the reaction of cyclopentanone with piperidine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product, this compound, is obtained by the reaction of the intermediate with benzyl chloride.
科学研究应用
Cyclopentyl-(4-phenylpiperidin-1-yl)methanone has been extensively studied for its potential application in various fields of research. It has been shown to exhibit analgesic, anti-inflammatory, and antidepressant properties. This compound has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
属性
IUPAC Name |
cyclopentyl-(4-phenylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c19-17(16-8-4-5-9-16)18-12-10-15(11-13-18)14-6-2-1-3-7-14/h1-3,6-7,15-16H,4-5,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSXKBMXTSRFMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,6-dichloro-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)pyridine-2-carboxamide](/img/structure/B7509485.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylpropanamide](/img/structure/B7509489.png)


![(3-Chloro-1-methylindol-2-yl)-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7509525.png)






